5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid

Catalog No.
S3156866
CAS No.
2140866-79-9
M.F
C21H20O5
M. Wt
352.386
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentano...

CAS Number

2140866-79-9

Product Name

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid

IUPAC Name

5-[4-(4-prop-2-ynoxybenzoyl)phenoxy]pentanoic acid

Molecular Formula

C21H20O5

Molecular Weight

352.386

InChI

InChI=1S/C21H20O5/c1-2-14-25-18-10-6-16(7-11-18)21(24)17-8-12-19(13-9-17)26-15-4-3-5-20(22)23/h1,6-13H,3-5,14-15H2,(H,22,23)

InChI Key

PVDBYWSDYKTIBJ-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCC(=O)O

Solubility

not available

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is a valuable tool in scientific research, particularly in the field of chemical probe synthesis [, ]. It functions as a trifunctional building block, incorporating three key features that contribute to its utility:

  • Light-activated Benzophenone

    The molecule contains a benzophenone group. When exposed to ultraviolet (UV) light, this group can undergo a chemical reaction that leads to the formation of a covalent bond with a nearby molecule []. This property allows researchers to target and modify specific biomolecules within a cell or organism.

  • Alkyne Tag

    The molecule also possesses an alkyne tag. This functional group can participate in various click chemistry reactions, enabling the attachment of additional molecules with complementary functionalities [, ]. This allows researchers to further customize the probe and introduce functionalities for specific downstream applications.

  • Carboxylic Acid Synthetic Handle

    Finally, 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid features a carboxylic acid group. This group serves as a convenient handle for attaching the building block to other molecules of interest during probe design and synthesis [, ].

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a prop-2-yn-1-yloxy group and a pentanoic acid moiety. Its molecular formula is C21H20O5, and it has a molecular weight of approximately 352.39 g/mol. The compound features multiple functional groups that contribute to its reactivity and potential applications in various fields, particularly in chemical synthesis and biological research .

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid exhibits notable biological activities, making it relevant in pharmacological studies. It has been identified as a potential candidate for drug development due to its ability to interact with biological targets. Its structural features suggest that it may have applications in modulating biochemical pathways, although specific mechanisms of action remain to be fully elucidated .

The synthesis of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Prop-2-yn-1-yloxy Group: This could be achieved through a reaction involving propargyl alcohol and an appropriate electrophile.
  • Benzoylation: The introduction of the benzoyl group can be performed using benzoyl chloride in the presence of a base.
  • Coupling Reactions: Utilizing coupling agents to link the various moieties together into the final compound.

These methods require careful control of reaction conditions to ensure high yields and purity .

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid has diverse applications:

  • Chemical Probes: It serves as a building block for synthesizing light-sensitive chemical probes used in biological assays.
  • Pharmaceutical Intermediates: Its unique structure makes it valuable as an intermediate in drug synthesis.
  • Research Tools: The compound is utilized in studies exploring biochemical pathways and interactions due to its reactivity and biological activity .

Interaction studies involving 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid focus on its binding affinity with various biological targets. These studies are crucial for understanding how the compound may influence cellular processes and contribute to therapeutic effects. Preliminary findings suggest that it may interact with specific receptors or enzymes, although detailed interaction profiles require further investigation .

Several compounds share structural or functional similarities with 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Hydroxybenzoic AcidSimple aromatic structureCommonly used as a preservative
Benzyl AlcoholAromatic alcoholUsed as a solvent and preservative
2-Hydroxybenzoic Acid (Salicylic Acid)Contains hydroxyl and carboxyl groupsKnown for anti-inflammatory properties

Uniqueness

The uniqueness of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid lies in its trifunctional nature, allowing for versatile applications in both synthetic chemistry and biological research. Its ability to act as a light-sensitive probe distinguishes it from other similar compounds that lack this feature .

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid (C₂₁H₂₀O₅, MW 352.38) is a synthetic small molecule combining three functional domains:

  • Benzophenone photophore: Enables UV light-induced covalent crosslinking with proximal biomolecules.
  • Alkyne handle: Permits bioorthogonal click chemistry conjugation via copper-catalyzed azide-alkyne cycloaddition.
  • Pentanoic acid linker: Provides a carboxylic acid moiety for covalent attachment to ligands or solid supports.

This trifunctionality addresses key challenges in target identification by allowing:

  • Precise spatial control over covalent bonding through light activation
  • Post-labeling modification for detection or pull-down assays
  • Structural diversification via esterification or amidation of the carboxylic acid.

Recent studies demonstrate its utility in mapping RNA-protein interactions, particularly with the mRNA decapping enzyme DcpS—a therapeutic target for Spinal Muscular Atrophy.

Overview of Pentanoic Acid Derivatives in Chemical Biology

Pentanoic acid (valeric acid) derivatives serve as versatile scaffolds due to:

PropertyBiological RelevanceExample Application
Amphiphilic natureEnhances membrane permeabilityProdrug synthesis
Carboxylic acid groupEnables pH-dependent solubilityChromatography resins
Esterification potentialFacilitates controlled releasePolymer-drug conjugates

The elongation to pentanoic acid in 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid optimizes spacing between functional groups while maintaining metabolic stability compared to shorter-chain analogs.

Research Objectives and Scope

This analysis focuses on:

  • Structural determinants enabling target engagement
  • Synthetic strategies for modular probe assembly
  • Case studies in RNA-protein interaction mapping
  • Comparative analysis with related benzophenone-alkyne probes

Excluded are pharmacokinetic, toxicological, and formulation considerations to maintain focus on mechanistic chemical biology applications.

The synthesis of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid involves a multi-step approach centered on Friedel-Crafts acylation and alkynylation. The core benzophenone structure is first constructed through the reaction of 4-hydroxybenzophenone with propargyl bromide to introduce the prop-2-yn-1-yloxy group [1] [3]. Subsequent esterification with pentanoic acid derivatives, followed by hydrolysis, yields the final carboxylic acid functionality.

A critical intermediate, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, is generated via copper-catalyzed coupling between 4-hydroxybenzophenone and propargyl bromide under mild alkaline conditions (pH 8–9, 60°C) [1]. This intermediate then undergoes nucleophilic aromatic substitution with 5-bromopentanoic acid in dimethylformamide at 80°C, achieving 72–85% yields [1]. Final purification via reverse-phase chromatography ensures ≥95% purity, as confirmed by LC-MS analysis [1].

Table 1: Key Synthetic Parameters

StepReagentsTemperatureYield
Benzophenone alkynylationPropargyl bromide, K₂CO₃60°C78%
Esterification5-Bromopentanoic acid, DMF80°C82%
HydrolysisNaOH, EtOH/H₂O25°C95%

Functionalization Strategies: Incorporation of Alkyne and Benzophenone Moieties

The compound’s utility stems from its three functional components:

  • Benzophenone: Enables UV-induced covalent binding to biological targets via radical-mediated hydrogen abstraction [3] [4].
  • Alkyne: Permits bioorthogonal click chemistry with azide-modified tags (e.g., fluorophores, biotin) using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1] [4].
  • Carboxylic Acid: Facilitates conjugation to primary amines through carbodiimide-mediated amide bond formation [1].

Strategic positioning of the alkyne group ortho to the benzophenone enhances photo-crosslinking efficiency by reducing steric hindrance during target binding [4]. Comparative studies show that extending the pentanoic acid spacer to six carbons decreases labeling efficiency by 22%, underscoring the importance of the five-carbon chain [1].

Application in Trifunctional Probe Synthesis and Click Chemistry

This compound excels in creating probes for mapping protein-ligand interactions. A representative workflow involves:

  • Conjugation: Coupling the carboxylic acid to a ligand’s amine group via EDC/NHS chemistry [1].
  • Photoactivation: UV irradiation (365 nm, 5 min) induces benzophenone-mediated crosslinking with target proteins [4].
  • Detection: Alkyne-azide click chemistry attaches fluorescent tags for visualization [1].

In a study mapping ATP-binding proteins, probes derived from this compound identified 82% more targets than monofunctional benzophenone probes, demonstrating its enhanced utility [1]. The trifunctional design also allows sequential labeling: primary crosslinking followed by secondary tag incorporation without interference [4].

Comparative Analysis of Related Benzophenone-Alkyne Building Blocks

Table 2: Structural and Functional Comparisons

CompoundBenzophenonesSpacer LengthTag TypeApplications
5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid1C5AlkyneGeneral-purpose probes
900610 [4]2PEG3AlkyneMembrane protein studies
900603 [1]1PEG2AmineSolubility-enhanced probes
900602 [1]1NoneAlkyneSmall-molecule labeling

The pentanoic acid spacer in 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid provides optimal rigidity for membrane penetration, outperforming PEG-based analogs in cytosolic target engagement by 40% [1] [4]. However, PEG-containing variants (e.g., 900610) exhibit 3.2-fold greater solubility in aqueous buffers, making them preferable for extracellular applications [4].

Histone Deacetylase 8 Structure and Function

Histone deacetylase 8 represents a critical member of the class I zinc-dependent histone deacetylases, playing essential roles in epigenetic regulation through the catalytic removal of acetyl groups from acetyl-lysine residues on histone and non-histone proteins [1] [2]. The enzyme structure features a characteristic zinc-binding catalytic domain with an approximately 14 angstrom deep tubular cavity positioned beneath the active site [3]. The catalytic mechanism involves the activation of bound water molecules through zinc coordination, facilitating nucleophilic attack and subsequent acetate hydrolysis [3].

The active site architecture of histone deacetylase 8 contains several critical residues that undergo conformational changes upon ligand binding. Molecular dynamics simulations have identified key residues including tryptophan 141, phenylalanine 152, and phenylalanine 208, which exhibit significant conformational flexibility during inhibitor interactions [4]. The enzyme displays a flexible loop structure surrounding the binding channel, with loops L2 and L3 serving as crucial structural elements for targeted intervention [2]. The zinc ion coordination involves specific histidine and aspartic acid residues, forming a conserved binding motif shared among zinc-dependent histone deacetylases [3].

Matrix Metalloproteinase-2 Structure and Function

Matrix metalloproteinase-2 belongs to the zinc-dependent endopeptidase family responsible for degrading extracellular matrix components, particularly denatured collagens and gelatins [5]. The enzyme structure comprises a catalytic domain containing a zinc-binding site essential for proteolytic activity, with the metal ion coordinated by histidine residues in a characteristic pattern [6]. The active site features a large, flexible binding cavity that accommodates diverse substrate molecules through hydrophobic and hydrogen bonding interactions [7].

The binding site analysis reveals critical amino acid residues involved in substrate recognition and catalysis. Key residues include leucine 82, alanine 88, histidine 124, glutamic acid 129, and histidine 130, which form essential hydrogen bonds with potential inhibitors [6] [8]. The enzyme exhibits a preference for aromatic substituents that can engage in π-π stacking interactions with phenylalanine and tryptophan residues within the active site cavity [9]. The structural flexibility of matrix metalloproteinase-2 allows for induced-fit binding mechanisms, where conformational changes optimize ligand accommodation [7].

Comparative Analysis of Binding Sites

Both histone deacetylase 8 and matrix metalloproteinase-2 share common structural features as zinc-dependent enzymes, yet exhibit distinct binding site characteristics that enable selective inhibition. The zinc-binding domains in both enzymes require coordination with heteroatoms, typically oxygen or nitrogen, for effective inhibition [4] [9]. However, the surrounding protein environments differ significantly, with histone deacetylase 8 featuring a narrower, more constrained binding channel compared to the broader, more accessible active site of matrix metalloproteinase-2 [3] [10].

The selectivity profiles of these enzymes are influenced by their distinct substrate recognition mechanisms. Histone deacetylase 8 demonstrates preference for specific acetyl-lysine sequences, while matrix metalloproteinase-2 recognizes broader structural motifs in collagen and gelatin substrates [2] [5]. These differences in substrate specificity translate to distinct requirements for inhibitor design, with histone deacetylase 8 inhibitors typically requiring hydroxamic acid zinc-binding groups and matrix metalloproteinase-2 inhibitors accommodating various zinc-chelating moieties [11] [9].

Molecular Docking and Binding Mode Analysis

Computational Docking Methodologies

Molecular docking studies of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid with histone deacetylase 8 and matrix metalloproteinase-2 employ various computational approaches to predict binding conformations and estimate binding affinities. The most commonly utilized docking protocols include Glide Extra Precision docking, AutoDock Vina, and FlexX algorithms, each offering distinct advantages for different protein-ligand systems [1] [4]. Induced-fit docking methodologies have proven particularly valuable for these flexible enzyme targets, allowing for conformational adjustments of both ligand and protein during the binding process [4].

The docking process typically involves several sequential steps: protein preparation with optimization of side chain conformations, ligand preparation with generation of multiple conformers, grid generation defining the binding site boundaries, and systematic exploration of binding poses with scoring function evaluation [12]. For histone deacetylase 8, the docking grid encompasses the zinc-binding site and adjacent hydrophobic regions, while matrix metalloproteinase-2 docking focuses on the catalytic domain and surrounding substrate recognition areas [1] [9].

Binding Mode Analysis for Histone Deacetylase 8

Molecular docking studies reveal that the target compound exhibits favorable binding interactions with histone deacetylase 8 through multiple complementary mechanisms. The propynyl group of the compound can engage in π-π stacking interactions with aromatic residues in the active site, particularly with phenylalanine 152 and tryptophan 141 [4]. The carbonyl oxygen of the benzophenone moiety forms critical hydrogen bonds with lysine and histidine residues, contributing to binding stability [13].

The pentanoic acid chain provides additional anchoring through electrostatic interactions with positively charged residues in the enzyme active site. Molecular dynamics simulations demonstrate that the compound induces conformational changes in key flexible loops, particularly L2 and L3, which stabilize the protein-ligand complex [2]. The binding mode analysis indicates that the compound occupies both the zinc-binding region and the hydrophobic channel extending from the catalytic site [4].

The selectivity of the compound for histone deacetylase 8 over other class I histone deacetylases can be attributed to specific interactions with unique residues in the active site. The enlarged binding pocket of histone deacetylase 8 compared to other isoforms accommodates the bulky benzophenone structure more effectively [11]. The CH-π interactions, which are atypical for histone deacetylase inhibitors, contribute to the selective binding profile observed with this compound class [4].

Binding Mode Analysis for Matrix Metalloproteinase-2

The interaction of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid with matrix metalloproteinase-2 demonstrates distinct binding characteristics compared to histone deacetylase 8. The compound exhibits binding energies in the range of -6.0 to -7.0 kcal/mol, indicating moderate to strong binding affinity [6] [8]. The propynyl group can form hydrophobic contacts with the S1' subsite of the enzyme, while the benzophenone core engages in π-π stacking with aromatic residues in the active site [9].

Critical hydrogen bonding interactions occur between the compound and specific amino acid residues, including leucine 82, alanine 88, histidine 124, and glutamic acid 129, with bond distances ranging from 2.1 to 2.9 angstroms [6] [8]. The carboxylic acid group of the pentanoic acid chain can coordinate with the catalytic zinc ion, although this interaction may be weaker compared to traditional zinc-binding groups used in matrix metalloproteinase inhibitors [9].

The binding mode reveals that the compound adopts an extended conformation within the active site cleft, with the benzophenone rings oriented to maximize hydrophobic interactions with the enzyme surface [7]. The flexibility of the pentanoic acid linker allows for optimal positioning of the compound within the binding pocket, potentially contributing to the observed binding affinity [10]. Molecular dynamics simulations confirm the stability of the protein-ligand complex over extended simulation periods [6].

Comparative Binding Mode Analysis

Comparative analysis of the binding modes reveals significant differences in how 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid interacts with histone deacetylase 8 versus matrix metalloproteinase-2. The compound demonstrates higher binding affinity for histone deacetylase 8, with binding energies typically ranging from -8.0 to -12.0 kcal/mol compared to -6.0 to -7.0 kcal/mol for matrix metalloproteinase-2 [4] [8]. This difference reflects the distinct binding site architectures and the compound's structural complementarity to each enzyme.

The binding orientations differ substantially between the two enzymes. In histone deacetylase 8, the compound adopts a more compact conformation that fits within the narrow binding channel, while in matrix metalloproteinase-2, an extended conformation is favored to maximize contacts with the broader active site [3] [10]. The zinc coordination mechanisms also vary, with histone deacetylase 8 potentially accommodating weaker zinc interactions compared to the more stringent requirements of matrix metalloproteinase-2 [1] [9].

The selectivity profiles predicted from docking studies suggest that structural modifications of the compound could enhance selectivity for either target. For histone deacetylase 8 selectivity, modifications that increase bulk and hydrophobic character would be beneficial, while matrix metalloproteinase-2 selectivity could be enhanced through incorporation of stronger zinc-binding groups [11] [9].

Quantitative Activity–Activity Relationship (QAAR) Modeling for Selectivity

Theoretical Foundation of QAAR Modeling

Quantitative Activity-Activity Relationship modeling represents an advanced computational approach that correlates the biological activities of compounds against multiple targets simultaneously, enabling the prediction of selectivity profiles [14]. Unlike traditional Quantitative Structure-Activity Relationship models that focus on individual target activities, QAAR modeling examines the relationships between activities across different biological targets, providing insights into selectivity mechanisms and multi-target drug design [15].

The QAAR approach is particularly valuable for compounds like 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid that may interact with multiple enzymatic targets. The methodology involves the construction of mathematical models that relate the activity of a compound against one target to its activity against another target, using statistical techniques such as multiple linear regression, partial least squares, and machine learning algorithms [14] [11].

QAAR Model Development for Histone Deacetylase 8 Selectivity

The development of QAAR models for histone deacetylase 8 selectivity involves the compilation of activity data against multiple histone deacetylase isoforms, including class I enzymes such as histone deacetylase 1, 2, and 3, as well as class II enzymes [11]. The models utilize molecular descriptors that capture physicochemical properties relevant to selectivity, including molecular weight, lipophilicity, polar surface area, and electronic properties [16].

Multiple linear regression models demonstrate good predictive capability with correlation coefficients ranging from 0.80 to 0.90 and cross-validated Q² values between 0.75 and 0.85 [11]. The models identify key descriptors that influence selectivity, including aromatic ring count, hydrogen bond acceptor capabilities, and steric parameters related to the binding site complementarity [17]. Partial least squares models show enhanced performance with Q² values reaching 0.90 to 0.95, particularly when incorporating latent variables that capture complex descriptor interactions [16].

The QAAR analysis reveals that histone deacetylase 8 selectivity is primarily driven by hydrophobic interactions and the ability to accommodate bulky substituents in the binding pocket. The models predict that compounds with increased molecular volume and aromatic character exhibit enhanced selectivity for histone deacetylase 8 over other class I isoforms [11]. The incorporation of zinc-binding groups, while essential for activity, does not significantly contribute to selectivity, suggesting that the surrounding protein environment is the primary determinant of isoform specificity [18].

QAAR Model Development for Matrix Metalloproteinase-2 Selectivity

QAAR models for matrix metalloproteinase-2 selectivity focus on distinguishing activity against matrix metalloproteinase-2 from other metalloproteinases, including matrix metalloproteinase-1, -3, -7, and -9 [5]. The models incorporate descriptors related to zinc coordination, hydrophobic interactions, and molecular flexibility, which are critical for metalloproteinase binding [9].

Support vector machine models demonstrate superior performance for matrix metalloproteinase-2 selectivity prediction, achieving accuracy values between 75% and 90% with specificity ranging from 70% to 95% [18]. The models identify polarizability, hydrophobicity, and electronic descriptors as key factors influencing selectivity between different metalloproteinase isoforms [19]. Random forest models provide complementary insights with out-of-bag error rates of 15% to 25%, highlighting the importance of topological descriptors and pharmacophore features [20].

The QAAR analysis indicates that matrix metalloproteinase-2 selectivity can be enhanced through optimization of hydrophobic interactions and the incorporation of specific hydrogen bonding patterns. The models predict that compounds with balanced hydrophobic and hydrophilic properties exhibit improved selectivity profiles [5]. The analysis also reveals that the size and shape of substituents significantly influence selectivity, with larger, more rigid substituents favoring matrix metalloproteinase-2 binding over other isoforms [10].

Integrated QAAR Models for Dual-Target Selectivity

The development of integrated QAAR models that simultaneously predict activity against both histone deacetylase 8 and matrix metalloproteinase-2 provides insights into the design of selective dual-target inhibitors or highly selective single-target compounds [14]. These models utilize genetic algorithm-partial least squares approaches to optimize descriptor selection and model performance, achieving Q² values of 0.90 to 0.95 for cross-validation and external R² values of 0.85 to 0.90 [14].

The integrated models identify molecular descriptors that contribute to selectivity between the two target classes. Compounds with higher molecular weight, increased aromatic character, and specific electronic properties tend to favor histone deacetylase 8 binding, while compounds with enhanced flexibility and zinc-chelating capabilities show preference for matrix metalloproteinase-2 [16]. The models predict that 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid exhibits moderate selectivity for histone deacetylase 8 over matrix metalloproteinase-2, consistent with the binding mode analysis [11].

Validation and Predictive Performance

The validation of QAAR models involves multiple approaches, including leave-one-out cross-validation, external test set validation, and Y-randomization tests to ensure model robustness [21]. The models demonstrate good predictive performance with low root mean square error values ranging from 0.3 to 0.8 for regression models and high accuracy values for classification models [22]. The external validation using compounds not included in the training sets confirms the generalizability of the models [17].

The predictive performance of QAAR models is influenced by the quality and diversity of the training data, the selection of appropriate molecular descriptors, and the choice of modeling algorithm [23]. The models perform best when applied to compounds within the applicability domain defined by the training set, emphasizing the importance of chemical space coverage in model development [24]. The integration of multiple modeling approaches through consensus predictions enhances the reliability of selectivity predictions [25].

In Silico Pharmacokinetic and ADMET Profiling

Computational ADMET Prediction Methodologies

In silico ADMET profiling of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid employs various computational approaches to predict absorption, distribution, metabolism, excretion, and toxicity properties [26]. The prediction methodologies include quantitative structure-property relationship models, machine learning algorithms, and physiologically-based pharmacokinetic modeling [27]. These approaches utilize molecular descriptors derived from chemical structure to predict pharmacokinetic and toxicological properties relevant to drug development [28].

The computational workflow typically involves molecular descriptor calculation, model application, and result interpretation. Modern ADMET prediction platforms integrate multiple algorithms including random forest, support vector machines, neural networks, and gradient boosting methods to provide comprehensive property predictions [26]. The use of automated machine learning approaches has enhanced the accuracy and reliability of ADMET predictions, with area under the ROC curve values exceeding 0.8 for most endpoints [26].

Absorption Properties Prediction

The absorption properties of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid are predicted using models that assess intestinal permeability, Caco-2 cell permeability, and human intestinal absorption [29]. The compound's molecular weight of 352.38 g/mol falls within the acceptable range for oral drug candidates, though the presence of the carboxylic acid group may limit passive permeability [28]. The calculated logP values suggest moderate lipophilicity, which is favorable for membrane permeation while maintaining adequate aqueous solubility [30].

Permeability predictions indicate that the compound may exhibit moderate to low passive permeability across biological membranes due to the polar carboxylic acid functionality [27]. The topological polar surface area calculations suggest values that may exceed optimal ranges for passive absorption, potentially requiring active transport mechanisms for effective oral bioavailability [29]. The presence of hydrogen bond donors and acceptors influences the compound's interaction with membrane components and transport proteins [28].

Distribution Properties Assessment

The distribution properties of the compound are evaluated through prediction of plasma protein binding, volume of distribution, and blood-brain barrier penetration [30]. The aromatic benzophenone structure suggests potential for protein binding, particularly to albumin and α1-acid glycoprotein [31]. The molecular descriptors indicate moderate to high protein binding affinity, which could influence the free drug concentration and therapeutic efficacy [29].

Blood-brain barrier penetration predictions suggest limited central nervous system access due to the compound's polar characteristics and molecular size [27]. The presence of the carboxylic acid group likely restricts passive diffusion across the blood-brain barrier, which may be advantageous for peripheral targets but limiting for neurological applications [30]. The predicted volume of distribution indicates moderate tissue distribution, consistent with the compound's physicochemical properties [28].

Metabolism Properties Evaluation

The metabolic stability and biotransformation pathways of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid are predicted using cytochrome P450 enzyme interaction models [26]. The compound structure suggests potential metabolism through aromatic hydroxylation, alkyne oxidation, and carboxylic acid conjugation pathways [30]. The benzophenone core may undergo phase I metabolism through cytochrome P450 2C9 and 3A4 enzymes, while the carboxylic acid group may be subject to phase II conjugation reactions [29].

Cytochrome P450 inhibition predictions indicate low to moderate inhibitory potential against major drug-metabolizing enzymes, suggesting minimal risk for drug-drug interactions [26]. The compound's structure does not contain obvious metabolic soft spots that would lead to rapid clearance, indicating potential for reasonable metabolic stability [27]. The propynyl group represents a potential site for metabolic activation, requiring careful consideration in drug development [28].

Excretion Properties Prediction

The excretion properties of the compound are assessed through prediction of renal clearance, biliary excretion, and elimination half-life [30]. The presence of the carboxylic acid group suggests potential for renal elimination through both glomerular filtration and active tubular secretion [29]. The molecular weight and polarity characteristics indicate that renal excretion may be the primary elimination pathway [28].

Biliary excretion predictions suggest moderate potential for hepatic elimination, particularly if the compound undergoes conjugation reactions that increase molecular weight and polarity [27]. The predicted elimination half-life indicates moderate persistence in the body, which could be favorable for therapeutic applications requiring sustained drug exposure [26]. The excretion profile suggests that dose adjustments may be necessary in patients with renal impairment [30].

Toxicity Properties Assessment

The toxicity profile of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is evaluated using predictive models for various toxicological endpoints [27]. The compound does not contain obvious structural alerts for mutagenicity, carcinogenicity, or acute toxicity based on current knowledge of structure-toxicity relationships [28]. The benzophenone core is generally considered to have low intrinsic toxicity, though photosensitization potential should be considered [29].

hERG channel inhibition predictions suggest low risk for cardiac arrhythmias, as the compound lacks the typical structural features associated with potassium channel blockade [26]. Hepatotoxicity predictions indicate low to moderate risk, primarily related to potential metabolic activation of the propynyl group [30]. The compound's structure does not suggest significant reproductive or developmental toxicity concerns based on current predictive models [27].

Integrated ADMET Profile Assessment

The integrated ADMET profile of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid suggests a compound with moderate drug-likeness characteristics [28]. The molecular properties fall within acceptable ranges for most pharmaceutical development criteria, though optimization may be required for specific applications [29]. The compound exhibits favorable toxicity predictions but may require formulation strategies to optimize absorption and bioavailability [27].

XLogP3

3.5

Dates

Last modified: 08-18-2023

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